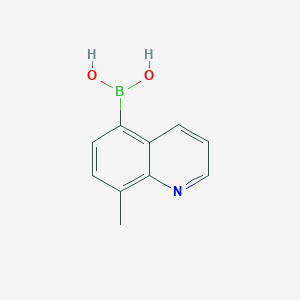

8-Methylquinoline-5-boronic acid

Übersicht

Beschreibung

8-Methylquinoline-5-boronic acid and its derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of a boronic acid group attached to a quinoline structure, which is modified by a methyl group at the 8-position. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making these compounds useful in sensor design and coordination chemistry .

Synthesis Analysis

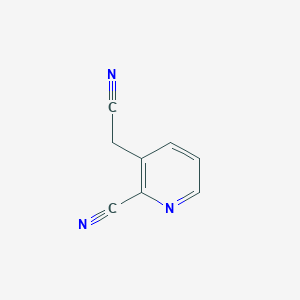

The synthesis of 8-methylquinoline-5-boronic acid derivatives involves various strategies. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . In another study, derivatives of 8-methylquinoline-5-carboxylic acid were synthesized through alcoholysis of 8-methyl-5-cyanoquinoline, followed by bromination and further functionalization . These methods demonstrate the versatility in synthesizing boronic acid derivatives with quinoline structures.

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic methods and single-crystal X-ray diffraction analyses. For example, the molecular structure of 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives was determined, revealing the impact of steric configuration on the fluorescence properties of these compounds . Additionally, the tetrahedral geometry of boron atoms in monoboron complexes with 8-hydroxyquinolin-5-sulfonate was characterized, with the molecular components linked by various intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 8-methylquinoline-5-boronic acid derivatives is influenced by the boronic acid group. These compounds can undergo hydrolysis, as seen with the rapid hydrolysis of 8-(dimesitylboryl)quinoline compared to bulky triorganoboranes . They can also participate in coordination reactions with metals, forming complexes with Cu(I), Ag(I), and Pd(II) . Furthermore, the boronic acid moiety can be selectively oxidized by hypochlorite, leading to a large red shift in the absorption and emission spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methylquinoline-5-boronic acid derivatives are closely related to their molecular structure. These compounds exhibit thermal stability, with decomposition temperatures around 300 degrees Celsius . Their luminescence properties are also noteworthy, with some derivatives showing OFF-ON-OFF type pH-sensing properties due to photoinduced intramolecular electron transfer . The intermolecular interactions and boron coordination significantly impact the luminescence, with some compounds displaying blue emission in a rigid environment .

Wissenschaftliche Forschungsanwendungen

-

Chemical Biology and Supramolecular Chemistry

- Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in these fields .

- Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

-

- Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .

- The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .

- These sensing applications can be homogeneous assays or heterogeneous detection .

Safety And Hazards

8-Methylquinoline-5-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

The future directions of research on boronic acids, including 8-Methylquinoline-5-boronic acid, involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Eigenschaften

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARJKOFXMGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405824 | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylquinoline-5-boronic acid | |

CAS RN |

1025010-58-5 | |

| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)